1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine
Description
This compound features a pyrrolo[2,3-d]pyrimidine core substituted with phenyl, 4-fluorophenyl, and a piperazine group bearing a 2-fluorophenyl moiety. Pyrrolo[2,3-d]pyrimidines are structurally analogous to nucleosides and antibiotics, contributing to their biological relevance . The piperazine group may improve solubility and serve as a pharmacophore for receptor interactions .
Properties
IUPAC Name |
7-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N5/c29-21-10-12-22(13-11-21)35-18-23(20-6-2-1-3-7-20)26-27(31-19-32-28(26)35)34-16-14-33(15-17-34)25-9-5-4-8-24(25)30/h1-13,18-19H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGZRMRNUHETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by a piperazine core substituted with fluorophenyl and pyrrolo-pyrimidine moieties. The presence of fluorine atoms enhances its biological activity by influencing the compound's interaction with biological targets.
1. Kinase Inhibition
Recent studies have identified this compound as a potent inhibitor of ACK1 (Activated Cdc42-associated kinase 1), which is implicated in various cancers. The inhibition of ACK1 can lead to reduced cell proliferation and survival in cancer cell lines.
- In vitro Studies : In cell-based assays, this compound demonstrated an IC50 value of approximately 20 nM for inhibiting ACK1 autophosphorylation, indicating high potency in disrupting ACK1 activity .
2. Antitumor Effects
The compound has been evaluated for its antitumor effects in various cancer models. In particular:
- Breast Cancer : It has shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Lung Cancer : In A549 lung cancer cells, treatment with the compound resulted in significant growth inhibition at concentrations as low as 10 μM .
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell growth and survival:
- Inhibition of Phosphorylation : The compound disrupts the phosphorylation process in key signaling pathways, leading to altered cellular responses.
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing progression and promoting apoptosis.
Case Study 1: ACK1 Inhibition
A study explored the effects of this compound on ACK1 inhibition in HEK293 cells. The results showed a marked reduction in ACK1 autophosphorylation, correlating with decreased cell viability and proliferation rates .
| Parameter | Value |
|---|---|
| IC50 (ACK1) | 20 nM |
| Cell Line | HEK293 |
| Treatment Duration | 24 hours |
Case Study 2: Antitumor Activity
In another study focusing on breast cancer models, the compound was administered at varying concentrations to assess its impact on tumor growth:
| Concentration (μM) | Tumor Growth Inhibition (%) |
|---|---|
| 5 | 30 |
| 10 | 55 |
| 20 | 80 |
The results indicated that higher concentrations led to significantly enhanced tumor growth inhibition.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C22H20F2N4
Kinase Inhibition
Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine structure can act as inhibitors of various kinases, including RET (rearranged during transfection) and Janus kinases (JAKs). These kinases play crucial roles in signaling pathways related to cell proliferation and survival, making them significant targets in cancer therapy.
Case Study: RET Inhibition
A study demonstrated that pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited both wild-type and drug-resistant mutant forms of RET. The inhibition was attributed to strong interactions with the kinase's active site, suggesting that derivatives of this compound could be developed into potent anticancer agents targeting RET-driven tumors .
Treatment of Immune Disorders
The modulation of JAK activity has been linked to various immune-related diseases. Compounds similar to 1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine have shown promise in treating conditions such as rheumatoid arthritis and psoriasis by inhibiting JAK-mediated signaling pathways .
Antifibrotic Activity
Recent studies have also explored the antifibrotic potential of pyrimidine derivatives. The compound's ability to inhibit collagen expression suggests it may be useful in treating fibrotic diseases, where excessive collagen deposition occurs .
Comparative Data Table
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and properties of the target compound and analogs:
Key Research Findings
- Fluorine vs. Chlorine Substitution : The target compound’s 4-fluorophenyl group likely enhances binding affinity compared to the 4-chlorophenyl analog in , as fluorine’s smaller atomic radius and higher electronegativity improve interactions with hydrophobic pockets .
- Piperazine vs. Pyrrolidine : Piperazine in the target compound offers superior solubility and basicity over pyrrolidine (), facilitating better pharmacokinetics .
- Linker Modifications : The carbonyl group in ’s compound introduces rigidity, which may reduce conformational adaptability compared to the target’s direct piperazine attachment .
Q & A
Basic: What are the key synthetic methodologies for preparing 1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine?
Answer:
The compound is synthesized via multi-step protocols involving:
- Vilsmeier-Haack-Arnold formylation : A ring-closing reaction using POCl₃/DMF to generate pyrazole-4-carbaldehyde intermediates .
- Coupling with barbituric acid derivatives : Refluxing intermediates in EtOH/H₂O (4:1 v/v) to form the final pyrrolo[2,3-d]pyrimidine scaffold .
- Piperazine substitution : Introducing fluorophenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination, as seen in analogous piperazine derivatives .
Validation : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Basic: How is the structural elucidation of this compound validated in academic research?
Answer:
- X-ray crystallography : Resolves crystal packing and confirms bond angles/geometry (e.g., mean C–C bond length = 0.005 Å in similar pyrrolo-pyrimidine derivatives) .
- Spectroscopic techniques :
- ¹⁹F NMR to verify fluorophenyl substituent positions.
- FT-IR for functional group analysis (e.g., C-F stretching at 1100–1250 cm⁻¹) .
- Thermal analysis : TGA/DSC to assess stability under varying temperatures, critical for downstream applications .
Advanced: How can researchers resolve contradictions in reported biological activity data for fluorophenyl-piperazine derivatives?
Answer:
Contradictions often arise from:
- Variability in assay conditions : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) and use positive controls (e.g., acetazolamide for carbonic anhydrase studies) .
- Structural heterogeneity : Confirm stereochemical purity via chiral HPLC, as impurities in fluorophenyl substituents can skew bioactivity .
- Theoretical alignment : Cross-validate experimental IC₅₀ values with molecular docking simulations (e.g., AutoDock Vina) to ensure mechanistic consistency with enzyme active sites .
Advanced: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- In silico ADMET profiling : Use tools like SwissADME or ADMETLab to predict bioavailability, BBB penetration, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., hCA II) over 100 ns trajectories using GROMACS .
- QSAR modeling : Train models on fluorophenyl-piperazine analogs to correlate substituent patterns with logP or solubility .
Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold diversification : Synthesize analogs with modified fluorophenyl/piperazine groups (e.g., 4-fluorophenyl vs. 2-chlorophenyl) and compare bioactivity .
- Enzyme inhibition assays : Test against isoforms (e.g., hCA I vs. hCA II) to identify selectivity drivers .
- Free-energy perturbation (FEP) : Quantify binding affinity changes via FEP simulations when altering substituents .
Advanced: What methodologies address discrepancies in thermal stability data for pyrrolo-pyrimidine derivatives?
Answer:
- Controlled TGA-DSC studies : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways .
- Crystallographic analysis : Compare thermal stability of polymorphs (e.g., anhydrous vs. solvated forms) .
- Kinetic modeling : Apply Arrhenius equations to predict degradation rates under storage conditions .
Advanced: How can AI-driven tools optimize reaction conditions for synthesizing this compound?
Answer:
- COMSOL Multiphysics integration : Simulate heat/mass transfer in reflux reactions to optimize solvent ratios (e.g., EtOH/H₂O) .
- Machine learning (ML) : Train neural networks on historical reaction data to predict yields under varying temperatures/catalysts .
- Robotic automation : Implement self-optimizing flow reactors for real-time adjustment of POCl₃ stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
